molecular formula C16H18BrNO2S B12196938 5-bromo-2,4-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide

5-bromo-2,4-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide

Cat. No.: B12196938
M. Wt: 368.3 g/mol
InChI Key: WSSMAJARMUSTQN-UHFFFAOYSA-N
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Description

5-bromo-2,4-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,4-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide typically involves multiple steps:

    Methylation: The addition of methyl groups can be done using methyl iodide (CH3I) and a strong base such as sodium hydride (NaH).

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated and methylated benzene derivative with sulfonyl chloride (SO2Cl2) and an amine, such as 4-methylbenzylamine, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amines, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or various amines in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

5-bromo-2,4-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential as an antibacterial or antifungal agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-bromo-2,4-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2,6-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide
  • 5-chloro-2,4-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide
  • 5-bromo-2,4-dimethyl-N-[(4-ethylphenyl)methyl]benzene-1-sulfonamide

Uniqueness

5-bromo-2,4-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom and the sulfonamide group makes it particularly interesting for medicinal chemistry applications.

Properties

Molecular Formula

C16H18BrNO2S

Molecular Weight

368.3 g/mol

IUPAC Name

5-bromo-2,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C16H18BrNO2S/c1-11-4-6-14(7-5-11)10-18-21(19,20)16-9-15(17)12(2)8-13(16)3/h4-9,18H,10H2,1-3H3

InChI Key

WSSMAJARMUSTQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2C)C)Br

Origin of Product

United States

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